![molecular formula C17H11F6N3O B2503745 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 478042-61-4](/img/structure/B2503745.png)
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is an intriguing compound that combines a benzimidazole ring and a phenylacetamide moiety. This structure is characterized by the presence of trifluoromethyl groups, which impart unique physicochemical properties, such as increased lipophilicity and metabolic stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound is typically synthesized via a multi-step organic reaction involving the coupling of a benzimidazole derivative with a phenylacetamide precursor. The process might include:
Nitration and Reduction: : Initial nitration of a benzimidazole to introduce a nitro group, followed by reduction to an amine.
Coupling Reaction: : The amine then undergoes a coupling reaction with a 2-(trifluoromethyl)phenylacetic acid derivative, possibly facilitated by coupling agents like EDCI or DCC.
Purification: : Final purification can be achieved through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, large-scale production would likely involve optimizing reaction conditions for yield and purity. This might include:
Continuous Flow Synthesis: : Leveraging continuous flow reactors to maintain precise control over reaction parameters.
Catalysts: : Using specific catalysts to enhance reaction efficiency and selectivity.
Scale-Up Techniques: : Employing scale-up techniques such as multi-batch processes to meet production demands.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: : Formation of oxidized derivatives through reactions with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).
Reduction: : Reduction of the nitro or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic or electrophilic substitutions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents such as m-CPBA or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents, strong acids, or bases to facilitate nucleophilic or electrophilic aromatic substitution.
Major Products
Depending on the specific reaction conditions and reagents used, major products could include oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has a range of scientific research applications:
Chemistry: : Studied for its reactivity and stability under various conditions, useful in synthetic chemistry.
Medicine: : Explored as a candidate in pharmaceutical research, possibly targeting specific enzymes or receptors.
Industry: : Its stability and unique properties make it useful in material sciences, especially in the development of novel polymers or coatings.
Mecanismo De Acción
The compound's mechanism of action largely depends on its interaction with biological targets, such as:
Molecular Targets: : Enzymes, receptors, or specific proteins within biological systems.
Pathways Involved: : It might affect signaling pathways, enzymatic activity, or gene expression through binding interactions or chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-(phenyl)acetamide
2-[1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
What sets 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide apart from its peers is the specific positioning and interaction of the trifluoromethyl groups, which can significantly influence its physicochemical properties, stability, and biological activity.
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N3O/c18-16(19,20)10-5-1-2-6-11(10)24-14(27)9-26-13-8-4-3-7-12(13)25-15(26)17(21,22)23/h1-8H,9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGTXIAXOUCXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
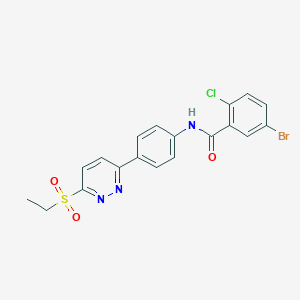

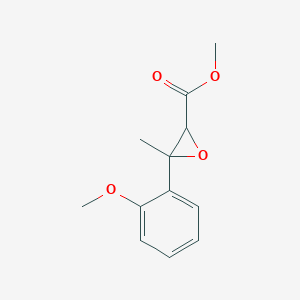
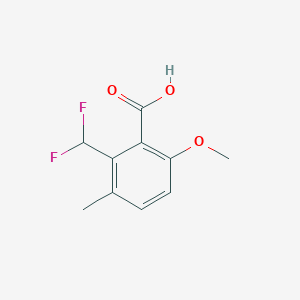

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)
![N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide](/img/structure/B2503675.png)
![[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride](/img/structure/B2503676.png)
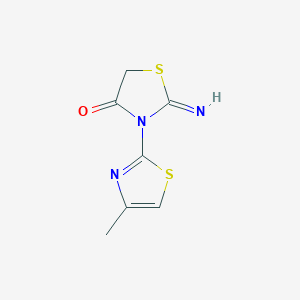
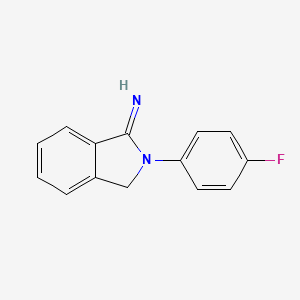
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2503679.png)


![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2503682.png)
